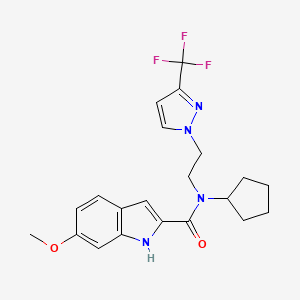
N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C21H23F3N4O2 and its molecular weight is 420.436. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methods for synthesizing various indole and pyrazole derivatives, which are known for their diverse biological activities. For example, Hassan et al. (2014) reported the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, demonstrating a methodology for creating new compounds that could be explored for similar compounds (Hassan, Hafez, & Osman, 2014). These synthetic strategies are crucial for developing novel compounds with potential therapeutic uses.
Cytotoxicity and Anticancer Activity
The cytotoxicity of new chemical entities is a critical aspect of drug discovery, offering insights into their potential as anticancer agents. The aforementioned study by Hassan et al. also evaluated the cytotoxic activity of synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells, providing a foundation for further exploration of similar compounds in cancer research.
Potential Anti-inflammatory Activity
Research into indole derivatives, like the work by Nakkady et al. (2000), has shown that these compounds can have significant anti-inflammatory activity. This suggests that structurally related compounds, including those incorporating pyrazole moieties, could be explored for their anti-inflammatory properties, which is crucial for diseases characterized by inflammation (Nakkady, Fathy, Hishmat, Mahmond, & Ebeid, 2000).
Enzymatic Assays and Molecular Modeling
The evaluation of biological activity often involves enzymatic assays and molecular modeling to understand the interaction of new compounds with biological targets. For instance, Hassan et al. (2021) designed and synthesized novel pyrazole–indole hybrids, assessing their anticancer activity alongside molecular docking studies to explore their potential mechanism of action (Hassan, Moustafa, Awad, Nossier, & Mady, 2021). This approach could be applied to study the interactions of "N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide" with various biological targets, providing insights into its therapeutic potential.
Eigenschaften
IUPAC Name |
N-cyclopentyl-6-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c1-30-16-7-6-14-12-18(25-17(14)13-16)20(29)28(15-4-2-3-5-15)11-10-27-9-8-19(26-27)21(22,23)24/h6-9,12-13,15,25H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBMRJUPQCIGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N(CCN3C=CC(=N3)C(F)(F)F)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide](/img/structure/B2779850.png)
![N-(4-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2779851.png)

![N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2779857.png)
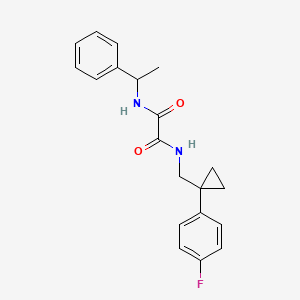
![N-[2-[Benzyl(ethyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2779861.png)
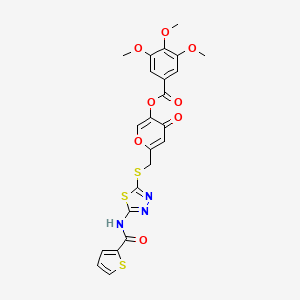

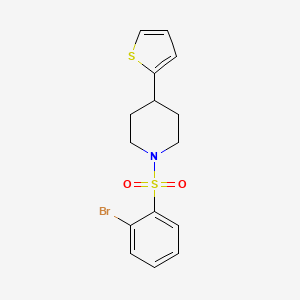
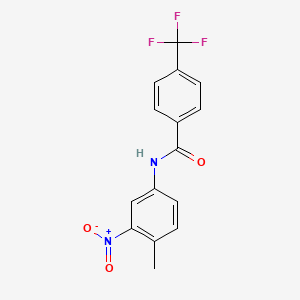
![(1-Methylpyrazol-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2779868.png)
![Hexahydro-2h-isothiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B2779869.png)
![(Z)-4-(tert-butyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2779870.png)
![N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2779872.png)